2-(1-Hydroxy-2-methylpropyl)cyclohexanone
Overview
Description
2-(1-Hydroxy-2-methylpropyl)cyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a hydroxy group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropyl)cyclohexanone can be achieved through several methods. One common approach involves the oxidation of 2-(1-Hydroxy-2-methylpropyl)cyclohexanol using oxidizing agents such as chromic acid, sodium dichromate, or hypochlorous acid . The reaction typically requires an acidic medium and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(1-Hydroxy-2-methylpropyl)cyclohexene followed by oxidation. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-2-methylpropyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromic acid, sodium dichromate, hypochlorous acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones, substituted cyclohexanones.
Scientific Research Applications
2-(1-Hydroxy-2-methylpropyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-2-methylpropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Hydroxycyclohexanone: Similar structure but lacks the methylpropyl group.
2-Methylcyclohexanone: Contains a methyl group but lacks the hydroxy and methylpropyl groups.
Uniqueness
2-(1-Hydroxy-2-methylpropyl)cyclohexanone is unique due to the presence of both a hydroxy group and a methylpropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1-hydroxy-2-methylpropyl)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8,10,12H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZKOZKYUQDWBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCCCC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290866 | |
Record name | 2-(1-hydroxy-2-methylpropyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43108-68-5 | |
Record name | NSC71563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1-hydroxy-2-methylpropyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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